(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl
CAS No.:
Cat. No.: VC16540395
Molecular Formula: C11H16Cl2N2O2
Molecular Weight: 279.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16Cl2N2O2 |
|---|---|
| Molecular Weight | 279.16 g/mol |
| IUPAC Name | 4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8;;/h1-3,6,9-10,13H,4-5,7H2,(H,14,15);2*1H |
| Standard InChI Key | YUCHIBOHAURWQA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (CAS 1049754-12-2) has the molecular formula C₁₁H₁₆Cl₂N₂O₂ and a molecular weight of 279.16 g/mol . Its IUPAC name is 4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, reflecting the substitution of a pyridin-3-ylmethyl group at the fourth position of the pyrrolidine ring and the presence of two hydrochloride counterions. The compound’s stereochemistry is defined by the (R)-configuration at the gamma carbon, which influences its chiral recognition properties in asymmetric synthesis.
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₁H₁₆Cl₂N₂O₂ |
| Molecular Weight | 279.16 g/mol |
| IUPAC Name | 4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride |
| SMILES Notation | C1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl |
| InChI Key | YUCHIBOHAURWQA-UHFFFAOYSA-N |
| PubChem CID | 53398316 |
The canonical SMILES string and InChI key confirm the compound’s connectivity and stereochemistry, critical for computational modeling and database searches.
Synthesis and Characterization
Synthetic Routes
The synthesis of (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl involves multi-step organic transformations. A proposed pathway includes:
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Mannich Reaction: Introduction of the pyridinyl-methyl group to L-proline via a three-component reaction involving formaldehyde and pyridine.
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Chiral Resolution: Separation of enantiomers using chiral acids or enzymes to isolate the (R)-configured product.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability.
Recent advances in L-proline-catalyzed multi-component reactions, as demonstrated in the synthesis of N-pyridyl heterocycles , could streamline the production of this compound. For example, L-proline’s role in facilitating α-C(sp³)-H oxygenation in pyridine derivatives highlights its potential as a catalyst in optimizing yield and enantioselectivity .
Analytical Validation
Critical quality control measures include:
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Elemental Analysis: Verification of C, H, N, and Cl content.
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Mass Spectrometry: High-resolution MS to confirm molecular weight and fragmentation patterns.
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X-ray Crystallography: Determination of absolute configuration, though this data is currently unavailable for the compound .
Future Research Directions
Pharmacological Profiling
Comprehensive in vitro and in vivo studies are needed to evaluate the compound’s bioactivity, toxicity, and pharmacokinetics. Molecular docking studies could predict interactions with targets like the angiotensin-converting enzyme (ACE) or HIV protease.
Process Optimization
Developing greener synthetic routes, such as flow chemistry or biocatalytic methods, could improve scalability. For example, leveraging L-proline’s catalytic role in multi-component reactions might reduce reliance on hazardous reagents.
Material Science Applications
The pyridine moiety’s coordination capacity suggests utility in metal-organic frameworks (MOFs) or as a ligand in transition metal catalysis.
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